2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol
Description
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-4-3-5-15(12-14)24-10-8-23(9-11-24)13-18-21-17-7-2-1-6-16(17)19(25)22-18/h1-7,12H,8-11,13H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKUBBXPPPYCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol typically involves multiple steps. One common approach is to start with the quinazolin-4-ol core, which can be synthesized through cyclization reactions involving anthranilic acid derivatives. The piperazine moiety is introduced through a Mannich reaction, where formaldehyde and a secondary amine (in this case, piperazine) are reacted with the quinazolin-4-ol intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Halogen atoms, such as the chlorine in the 3-chlorophenyl group, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolin-4-one derivatives, while substitution reactions could produce a variety of substituted quinazolin-4-ol compounds .
Scientific Research Applications
Medicinal Chemistry
- Antidepressant Activity : The piperazine ring is a common feature in many antidepressant drugs. Research indicates that compounds like 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol may exhibit similar properties by acting on serotonin and norepinephrine pathways, potentially offering new therapeutic avenues for depression and anxiety disorders.
- Alpha1-Adrenergic Receptor Antagonism : Studies have shown that this compound can act as an antagonist at the alpha1-adrenergic receptor, which is significant in managing conditions such as hypertension and benign prostatic hyperplasia. Its ability to modulate vascular tone makes it a candidate for further investigation in cardiovascular therapies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. The presence of the chlorophenyl group may enhance activity against various bacterial strains, making it a subject of interest in the development of new antibiotics.
Cancer Research
Research has indicated that quinazolinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer pathways warrant further exploration.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Kumar et al., 2022 | Antidepressant Activity | Demonstrated significant serotonin receptor binding affinity, suggesting potential antidepressant effects. |
| Ansari et al., 2021 | Antimicrobial Activity | Showed effective inhibition against Gram-positive bacteria, indicating potential for development as an antibiotic. |
| Swarnagowri et al., 2021 | Cancer Cell Proliferation | Found that quinazolinone derivatives induced apoptosis in gastric cancer cells via mitochondrial pathways. |
Comparison with Related Compounds
The efficacy of this compound can be compared with other similar pharmacological agents:
| Compound | Class | Mechanism |
|---|---|---|
| Trazodone | Antidepressant | Serotonin antagonist/reuptake inhibitor |
| Naftopidil | Alpha blocker | Targets alpha1 receptors for urinary symptoms relief |
| Urapidil | Antihypertensive | Dual action on alpha receptors and central nervous system |
Mechanism of Action
The mechanism of action of 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific receptors targeted .
Biological Activity
2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinazolin-4-ol core structure with a piperazine moiety substituted by a 3-chlorophenyl group. The synthesis typically involves:
- Preparation of Quinazolin-4-ol Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of Piperazine Moiety : A Mannich reaction is commonly used, where formaldehyde and piperazine react with the quinazolin-4-ol intermediate.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as an antibacterial and anticancer agent.
Antimicrobial Activity
Research has shown that derivatives of quinazolin-4(3H)-one exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures demonstrated comparable activity to standard drugs like ciprofloxacin and fluconazole in vitro . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In one study, derivatives were tested against breast cancer cell lines (e.g., MDA-MB-468 and MCF-7). The results indicated that certain compounds exhibited micromolar enzymatic potencies against key targets like BRD4 and PARP1, leading to induced apoptosis and cell cycle arrest at the G1 phase .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Interaction : The piperazine moiety interacts with various receptors, modulating their activity.
- Inhibition of Enzymatic Activity : Targeting enzymes involved in DNA repair and transcription regulation, such as BRD4 and PARP1, which are crucial for cancer cell survival .
Research Findings
A summary of key findings regarding the biological activity of this compound includes:
Case Studies
In a notable case study involving synthetic derivatives of quinazolinones, researchers demonstrated that specific structural modifications led to enhanced biological activities. For example, one derivative showed improved anticancer efficacy compared to established treatments like 5-fluorouracil, indicating the importance of structural optimization in drug design .
Comparison with Similar Compounds
Key Compounds for Comparison:
2-(4-Methyl-1-piperazinyl)-4-phenylquinazoline (): Shares the quinazoline core and piperazine group but lacks the 3-chlorophenyl substituent. Instead, it has a phenyl group at position 4 and a methyl group on the piperazine ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (): Contains a triazole-thione core but retains the 4-(3-chlorophenyl)piperazinylmethyl group. Additional substituents (4-methoxyphenyl, bromophenyl) alter polarity and bioactivity.
3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-4-ol (): A quinazolinone derivative with amino and chloro substituents but lacks the piperazine linker.
5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Features a thiazolo-triazol core instead of quinazoline but shares the 3-chlorophenyl-piperazine motif.
Structural Uniqueness of the Target Compound:
The methyl bridge between the quinazoline and piperazine groups enhances conformational flexibility compared to direct linkages (e.g., ester or ether bonds in other compounds). The 3-chlorophenyl group improves lipophilicity and receptor binding compared to non-halogenated analogs .
Substituent Effects on Activity
- Piperazine Modifications :
- Core Heterocycle :
- Quinazoline derivatives (e.g., ) often exhibit kinase inhibitory activity, while triazole-thiones () and thiazolo-triazoles () show stronger antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol, and how can reaction conditions be optimized for higher yields?
- Methodology :
- A common approach involves condensing 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde with hydrazine derivatives under reflux conditions. For example, reacting with p-tolylhydrazine hydrochloride at stoichiometric ratios yields 56% product (purified via column chromatography) .
- Optimizing reaction parameters (temperature: 80–100°C, pH 6–7, 12–24 hours) improves purity and yield. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
- Key Data :
- Reported LC/MS (ESI-MS) m/z = 486.02 (M+1) confirms molecular weight .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.97–8.50 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .
- Advanced Tip : Combine multiple techniques (e.g., IR for functional groups) to resolve structural ambiguities .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data across different studies involving this compound?
- Methodology :
- Comparative Assays : Standardize cell lines (e.g., HEK-293 for receptor binding) and assay conditions (pH, temperature) to minimize variability .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chlorophenyl vs. fluorophenyl groups) to isolate bioactivity drivers .
- Case Study : Antifungal analogs with triazole moieties show conflicting MIC values; cross-validate using agar dilution and microbroth methods .
Q. What strategies are effective in elucidating the mechanism of action of this compound in neurological targets?
- Methodology :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-ketanserin for 5-HT receptor affinity) quantify target engagement .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses within piperazine-quinazoline scaffolds .
- Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., cAMP/PKA signaling) modulated by the compound .
Q. How can contradictory solubility and stability data in aqueous vs. lipid-based formulations be resolved?
- Methodology :
- Solubility Studies : Use shake-flask methods with buffered solutions (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV detect degradation products .
Data Contradiction Analysis
Q. Why do computational predictions of logP values differ from experimental measurements for this compound?
- Methodology :
- Experimental Validation : Use shake-flask partitioning (octanol/water) with UV detection for accurate logP determination .
- Software Calibration : Cross-validate computational tools (e.g., ChemAxon vs. ACD/Labs) against experimental datasets to refine algorithms .
- Key Insight : Discrepancies often arise from protonation states of the piperazine nitrogen under test conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
